molecular formula C10H11ClN2O B2558985 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine CAS No. 2199627-15-9

5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine

Cat. No.: B2558985
CAS No.: 2199627-15-9
M. Wt: 210.66
InChI Key: OZDYFSKXIVSQHU-UHFFFAOYSA-N
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Description

5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine is an organic compound with the molecular formula C10H11ClN2O. This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 5-position and a cyclopent-3-en-1-ylmethoxy group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine typically involves the reaction of 5-chloropyrimidine with cyclopent-3-en-1-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted pyrimidines, while coupling reactions produce biaryl compounds.

Scientific Research Applications

5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the application, but it often involves binding to enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxypyrimidine
  • 5-Chloro-2-(cyclopentylmethoxy)pyrimidine
  • 5-Chloro-2-(cyclopropylmethoxy)pyrimidine

Uniqueness

5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine is unique due to the presence of the cyclopent-3-en-1-ylmethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

IUPAC Name

5-chloro-2-(cyclopent-3-en-1-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-9-5-12-10(13-6-9)14-7-8-3-1-2-4-8/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDYFSKXIVSQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1COC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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